3-(Hexyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline
Overview
Description
3-(Hexyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of aniline with 2-[4-(tert-pentyl)phenoxy]ethyl bromide under basic conditions. The resulting intermediate is then subjected to etherification with hexanol in the presence of a strong base such as sodium hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-(Hexyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding benzoic acids.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(Hexyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Hexyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Hexyloxy)-N-{2-[4-(tert-butyl)phenoxy]-ethyl}aniline
- 3-(Hexyloxy)-N-{2-[4-(tert-amyl)phenoxy]-ethyl}aniline
Uniqueness
3-(Hexyloxy)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline is unique due to the presence of the tert-pentyl group, which can influence its chemical reactivity and physical properties. This structural feature may confer distinct advantages in specific applications, such as increased stability or altered binding affinity in biological systems.
Properties
IUPAC Name |
3-hexoxy-N-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO2/c1-5-7-8-9-18-27-24-12-10-11-22(20-24)26-17-19-28-23-15-13-21(14-16-23)25(3,4)6-2/h10-16,20,26H,5-9,17-19H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOIECMLJXVUHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NCCOC2=CC=C(C=C2)C(C)(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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